molecular formula C19H21NO3S2 B12146773 (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide

(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide

Cat. No.: B12146773
M. Wt: 375.5 g/mol
InChI Key: IYAXXEKOTKYIJD-CMDGGOBGSA-N
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Description

The compound “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” is a structurally complex enamide derivative characterized by:

  • Core structure: A prop-2-enamide backbone in the (2E)-configuration, ensuring a planar, conjugated system.
  • Substituents: A 1,1-dioxidotetrahydrothiophen-3-yl group, introducing a sulfone-containing heterocyclic ring that enhances solubility and metabolic stability .

This compound’s synthesis likely involves amide coupling under catalytic conditions (e.g., DMAP, triethylamine) or coupling agents like T3P® (propylphosphonic anhydride), as seen in structurally analogous compounds . Characterization methods include NMR, IR, and HRMS to confirm stereochemistry and functional groups .

Properties

Molecular Formula

C19H21NO3S2

Molecular Weight

375.5 g/mol

IUPAC Name

(E)-N-(1,1-dioxothiolan-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide

InChI

InChI=1S/C19H21NO3S2/c1-15-4-6-16(7-5-15)8-9-19(21)20(13-18-3-2-11-24-18)17-10-12-25(22,23)14-17/h2-9,11,17H,10,12-14H2,1H3/b9-8+

InChI Key

IYAXXEKOTKYIJD-CMDGGOBGSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)N(CC2=CC=CS2)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” typically involves multi-step organic reactions. The key steps may include:

    Formation of the amide bond: This can be achieved through the reaction of an appropriate carboxylic acid derivative with an amine.

    Introduction of the sulfone group: Oxidation of a thioether to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the enamine: This involves the reaction of an aldehyde or ketone with an amine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfone group can undergo further oxidation under strong conditions.

    Reduction: The enamine and sulfone groups can be reduced using appropriate reducing agents.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon for hydrogenation reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the enamine could yield the corresponding amine, while oxidation of the sulfone could produce a sulfoxide.

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactions. The compound can be synthesized using starting materials that include thiophene derivatives and various acylating agents. Characterization methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Antioxidant Activity

Research has demonstrated that thiophene derivatives exhibit significant antioxidant properties. In a study evaluating various thiophene carboxamide derivatives, compounds similar to (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide showed notable inhibition of free radicals, indicating their potential as antioxidant agents .

Antibacterial Activity

The antibacterial activity of thiophene derivatives has been widely studied. For instance, compounds with similar structural motifs have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways .

Anticancer Potential

Thiophene derivatives are also being explored for their anticancer properties. Research indicates that certain derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases or modulation of signaling pathways . The compound may exhibit similar properties warranting further investigation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiophene derivatives. Studies suggest that modifications at specific positions on the thiophene ring can significantly influence their biological activities. For example, substituents such as methyl or hydroxyl groups can enhance antioxidant or antibacterial activities, while modifications can also affect solubility and bioavailability .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntioxidantSignificant free radical inhibition
AntibacterialEffective against Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cells

Mechanism of Action

The mechanism of action of “(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide” would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interacting with nucleic acids.

Comparison with Similar Compounds

Table 1: Structural Comparison of Enamide Derivatives

Compound Name R1 (Tetrahydrothiophene Substituent) R2 (Aryl Group) R3 (Alkyl/Aryl Group) Key Features
Target Compound 1,1-dioxidotetrahydrothiophen-3-yl 4-methylphenyl Thiophen-2-ylmethyl Sulfone, thiophene, and p-tolyl groups enhance lipophilicity and metabolic stability .
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide () 1,1-dioxidotetrahydrothiophen-3-yl Phenyl 4-Chlorobenzyl Chlorine atom increases electronegativity and potential halogen bonding .
(2E)-N-[(3R)-1,1-dioxo-thiolan-3-yl]-3-(4-fluorophenyl)-N-[(2R)-oxolan-2-ylmethyl]prop-2-enamide () (3R)-1,1-dioxo-thiolan-3-yl 4-Fluorophenyl (2R)-Oxolan-2-ylmethyl Fluorine and oxolane groups improve bioavailability and stereochemical specificity .
(E)-N-(4-Acetylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide () 3-(Trifluoromethyl)phenyl 4-Acetylphenyl Trifluoromethyl and acetyl groups enhance electron-withdrawing effects and receptor binding .

Key Observations :

  • Lipophilicity : The target compound’s thiophen-2-ylmethyl and p-tolyl groups confer higher lipophilicity than analogs with halogens (e.g., 4-chlorobenzyl in ) .
  • Metabolic Stability: Sulfone groups (as in the target and ) reduce oxidative metabolism compared to non-sulfonated analogs .

Table 3: Bioactivity Data (If Available)

Compound Biological Activity IC50/EC50 Notes
Target Compound Not reported Structural similarity to anti-inflammatory amides (e.g., compounds) suggests potential activity .
Compounds (e.g., Compound 4, 6, 7) Anti-inflammatory <17.21 ± 0.50 μM Active against COX-2 or NF-κB pathways .
Compound Unreported Trifluoromethyl groups often enhance kinase inhibition or CNS penetration .

Critical Analysis :

  • The target compound lacks direct bioactivity data but shares structural motifs with anti-inflammatory amides from (e.g., N-trans-feruloyltyramine derivatives) .
  • Substituting the p-tolyl group with electron-withdrawing groups (e.g., 4-fluorophenyl in ) may alter target selectivity .

Biological Activity

The compound (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide is a complex organic molecule with potential pharmacological applications. Its unique structural features, including the dioxidotetrahydrothiophene and thiophenyl moieties, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C24H22N2O4S2
  • Molecular Weight : 466.57 g/mol
  • IUPAC Name : (2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(4-methylphenyl)-N-(thiophen-2-ylmethyl)prop-2-enamide

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cancer cell proliferation.
  • Receptor Modulation : It may bind to certain receptors, altering their activity and leading to downstream effects in cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological properties:

  • Antitumor Activity : Studies have shown that derivatives of thiophene compounds can induce apoptosis in cancer cells. For example, a related compound demonstrated significant cytotoxicity against A549 lung adenocarcinoma cells through caspase-dependent pathways .
  • Anti-inflammatory Properties : Compounds featuring thiophene rings have been reported to possess anti-inflammatory effects, likely through the inhibition of pro-inflammatory cytokines and enzymes .

1. Anticancer Activity

A recent study investigated the anticancer efficacy of a similar thiophene derivative. The results indicated that the compound induced apoptosis in various cancer cell lines through mitochondrial pathways, leading to increased levels of reactive oxygen species (ROS) and activation of caspases .

CompoundCell LineIC50 (µM)Mechanism
Thiophene derivativeA54915Apoptosis via ROS generation
Thiophene derivativeMCF720Caspase activation

2. Anti-inflammatory Effects

Another study focused on the anti-inflammatory potential of thiophene-based compounds. The results showed a reduction in the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages, indicating a significant anti-inflammatory effect.

CompoundNO Production Inhibition (%)PGE2 Production Inhibition (%)
Thiophene derivative70%65%

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